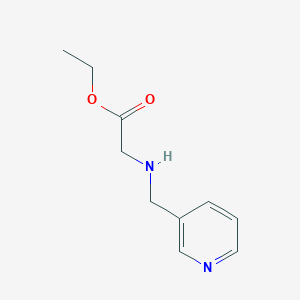
Ethyl (pyridin-3-ylmethyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (pyridin-3-ylmethyl)glycinate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of glycine, where the amino group is substituted with a pyridin-3-ylmethyl group and the carboxyl group is esterified with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (pyridin-3-ylmethyl)glycinate typically involves the reaction of pyridin-3-ylmethanol with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain high yield and purity of the product.
化学反応の分析
Types of Reactions
Ethyl (pyridin-3-ylmethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The pyridin-3-ylmethyl group can be oxidized to form the corresponding pyridine N-oxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
科学的研究の応用
Ethyl (pyridin-3-ylmethyl)glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl (pyridin-3-ylmethyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the glycine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- Ethyl (pyridin-2-ylmethyl)glycinate
- Ethyl (pyridin-4-ylmethyl)glycinate
- Methyl (pyridin-3-ylmethyl)glycinate
Uniqueness
This compound is unique due to the position of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This positional isomerism can result in different biological activities and pharmacokinetic properties compared to its analogs.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl 2-(pyridin-3-ylmethylamino)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-12-7-9-4-3-5-11-6-9/h3-6,12H,2,7-8H2,1H3 |
InChIキー |
KMURZYBMCVUBNG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


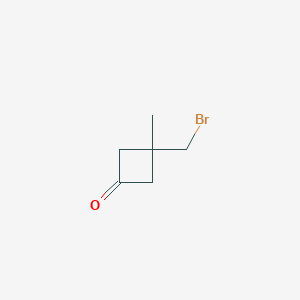
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
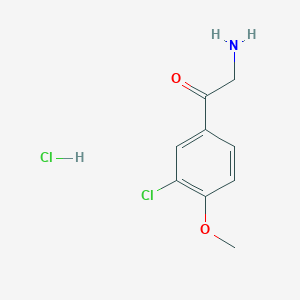

![tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13515481.png)
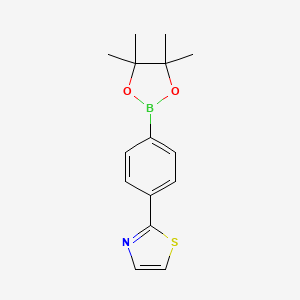
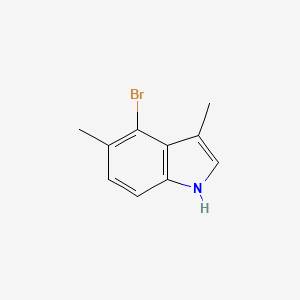
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
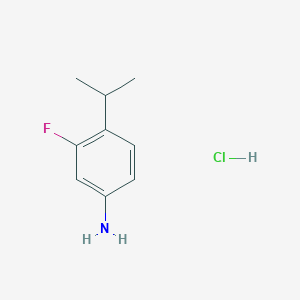
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)


